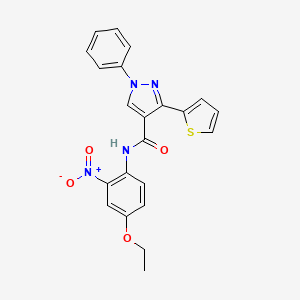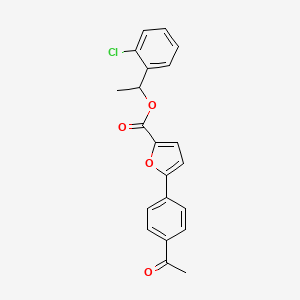
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide, also known as BZM055, is a novel compound that has been developed for its potential use as a therapeutic agent. BZM055 belongs to the class of benzimidazole sulfonamides, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The exact mechanism of action of 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide is not fully understood. However, it is believed that 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide exerts its anti-cancer and anti-viral effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells and is required for the survival of HIV-infected cells. 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has also been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of gene expression and has been implicated in the development of cancer.
Biochemical and Physiological Effects:
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has also been found to inhibit the replication of HIV by blocking the entry of the virus into the host cell. In addition, 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide in lab experiments is that it has been shown to exhibit a wide range of biological activities, which makes it a potentially useful therapeutic agent for the treatment of cancer, HIV, and other diseases. However, one of the limitations of using 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are several future directions for the research on 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to test its efficacy in animal models of cancer and HIV. In addition, 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide could be used as a starting point for the development of new benzimidazole sulfonamide compounds with improved therapeutic properties.
合成法
The synthesis of 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide involves the reaction of 5-aminobenzimidazole with butyl isocyanate to form 2-(1-butylbenzimidazol-2-yl)amine. This intermediate is then reacted with chlorosulfonic acid to form 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfonic acid. The final step involves the reaction of the sulfonic acid with 3-methylbutanoyl chloride and ammonia to form 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide.
科学的研究の応用
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has also been found to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. In addition, 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S2/c1-4-5-8-22-13-7-6-11(28(19,25)26)9-12(13)20-17(22)27-14(10(2)3)15(23)21-16(18)24/h6-7,9-10,14H,4-5,8H2,1-3H3,(H2,19,25,26)(H3,18,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMVSVFWIQCJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SC(C(C)C)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-N-[3-[(3-fluorophenyl)carbamoyl]phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543106.png)

![4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)

![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B7543129.png)
![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)
![N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B7543164.png)
![3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7543168.png)
![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)
![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)



![N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7543224.png)